Fmoc-L-Cyclopropylglycine is a derivative of the amino acid glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted side reactions. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in the stepwise construction of peptides. The presence of the cyclopropyl group in Fmoc-L-Cyclopropylglycine introduces steric hindrance and can influence the secondary structure of peptides, potentially leading to unique biological activities and material properties2 3.
In analytical chemistry, Fmoc-L-Cyclopropylglycine can be used for the enantioseparation of peptides. The derivatization of peptides with Fmoc enhances sensitivity, stability, and enantioselectivity in high-performance liquid chromatography (HPLC). The choice of cyclodextrin bonded phases and mobile phase composition can be optimized to achieve the desired enantioselectivity, which is crucial for the analysis of chiral compounds in pharmaceuticals and biologically active substances1.
The asymmetric synthesis of Fmoc-L-Cyclopropylglycine involves diastereoselective alkylation, demonstrating its utility in the preparation of chiral building blocks for peptide synthesis. The process includes the alkylation of a glycine enolate equivalent, followed by protection of the amino function with the Fmoc group. This method provides a pathway to synthesize Fmoc-protected cycloalkyl amino acids, which are valuable intermediates in the synthesis of peptides and peptidomimetics with potential biological activity2.
Fmoc-modified amino acids, including Fmoc-L-Cyclopropylglycine, are recognized for their self-assembly features, making them suitable for the fabrication of functional materials. These bio-inspired building blocks have been explored for various applications, such as cell cultivation, bio-templating, optical materials, drug delivery systems, catalysis, and therapeutic and antibiotic agents. The inherent properties of the Fmoc group, combined with the amino acid or peptide it modifies, contribute to the formation of nanostructures and hydrogels with desirable characteristics for these applications3.
Fmoc-L-Cyclopropylglycine is classified as an amino acid derivative, specifically a modified form of glycine. It is synthesized for use primarily in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating peptides with specific biological functions. The Fmoc protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide structures.
The synthesis of Fmoc-L-Cyclopropylglycine typically involves several key steps:
The technical details can vary based on the specific synthetic route chosen, but generally involve careful control of reaction conditions to ensure high yields and purity of the final product .
Fmoc-L-Cyclopropylglycine participates in various chemical reactions typical of amino acids, particularly in peptide bond formation. Key reactions include:
These reactions are essential for constructing peptides that may exhibit enhanced biological properties due to the incorporation of non-standard amino acids like Fmoc-L-Cyclopropylglycine .
The mechanism of action for peptides containing Fmoc-L-Cyclopropylglycine largely depends on their biological context. In general, peptides are recognized by specific receptors or enzymes based on their sequence and conformation. The unique cyclopropyl substitution can alter the spatial arrangement of side chains, potentially enhancing binding affinity or specificity towards target proteins.
Research indicates that non-canonical amino acids can modulate peptide stability and activity, making them valuable tools in drug design .
Fmoc-L-Cyclopropylglycine is primarily utilized in:
Fmoc-L-Cyclopropylglycine (chemical name: (2S)-Cyclopropyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid) is a non-canonical amino acid derivative characterized by the molecular formula C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol [1] [4]. Its defining structural feature is the cyclopropyl group attached to the α-carbon of the glycine backbone, which imposes significant steric constraints. This rigidity reduces conformational flexibility in peptide chains, promoting specific secondary structures such as turns and helices that are less accessible with proteinogenic amino acids [5] [7]. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amine functionality, making this compound indispensable in solid-phase peptide synthesis methodologies [1] [7].
The cyclopropyl ring’s bond angle strain (approximately 60°) introduces unique torsional properties that influence peptide backbone dihedral angles (φ and ψ). This constraint enhances proteolytic stability by hindering enzyme-substrate recognition, thereby extending the half-life of synthetic peptides in biological environments [5] [9]. High-performance liquid chromatography analyses confirm its purity (≥95–99%), and it typically presents as a white crystalline powder requiring storage at 2–8°C to maintain stability [1] [4].
Table 1: Key Structural Properties of Fmoc-L-Cyclopropylglycine
Property | Value/Description | Experimental Reference |
---|---|---|
Molecular Formula | C₂₀H₁₉NO₄ | [1] [4] |
Molecular Weight | 337.37 g/mol | [1] [3] |
CAS Registry Number | 1212257-18-5 | [1] [4] |
Melting Point | Not specified (decomposes at high temperatures) | [7] |
Storage Conditions | 2–8°C, sealed, dry | [1] [4] |
Chiral Purity | ≥99% (L-enantiomer) | [1] |
The cyclopropyl group is a privileged motif in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and three-dimensional topology of bioactive peptides. Incorporation of Fmoc-L-Cyclopropylglycine into peptide sequences enhances receptor binding selectivity by pre-organizing side-chain orientations, which minimizes entropic penalties upon target engagement [5] [9]. This is particularly valuable in neuropharmacology, where cyclopropylglycine-containing peptides exhibit improved affinity for G-protein-coupled receptors involved in neurotransmitter signaling [1].
Cyclopropyl constraints also reduce rotational freedom around the Cα-Cβ bond, conferring resistance to oxidative metabolism and enzymatic degradation. This property is exploited in peptidomimetics—synthetic molecules mimicking natural peptides—where cyclopropylglycine replaces residues like methionine or leucine to prolong in vivo activity [5] [8]. Notably, cyclopropyl-containing peptides identified in RiPPs (ribosomally synthesized and post-translationally modified peptides) demonstrate unique bioactivities attributable to their strained rings, such as membrane permeability and antibiotic effects [9].
Table 2: Applications of Cyclopropyl Moieties in Peptide Design
Application Domain | Functional Role | Reference |
---|---|---|
Protease Resistance | Steric shielding of amide bonds | [5] [9] |
Receptor Binding | Pre-organization of pharmacophores | [1] [5] |
Metabolic Stability | Inhibition of cytochrome P450 oxidation | [5] [8] |
RiPP Natural Products | Biosynthetic cyclopropanation via rSAM enzymes | [9] |
Peptide Foldamers | Induction of helical/turn conformations | [5] [7] |
The development of Fmoc-based peptide synthesis in the 1970s marked a paradigm shift from Boc (tert-butyloxycarbonyl) strategies, primarily due to the Fmoc group’s orthogonality to acid-labile protecting groups and its mild base-driven deprotection (e.g., via piperidine) [7]. Fmoc-L-Cyclopropylglycine emerged as part of a broader effort to incorporate non-canonical amino acids into synthetic peptides, enabling access to chemically diverse peptidomimetic libraries. Its synthesis became commercially feasible in the 1990s, coinciding with advances in asymmetric cyclopropanation techniques that ensured enantiopure production [8].
The cyclopropylglycine moiety itself draws inspiration from natural products. For example, the discovery of cyclopropyl-containing peptides like TVG (with repeating TVGG motifs modified by radical S-adenosylmethionine enzymes) highlighted nature’s use of cyclopropane rings to stabilize bioactive conformations [9]. This natural precedent accelerated the adoption of synthetic cyclopropylglycine derivatives in drug discovery, particularly for designing inhibitors of protein-protein interactions where rigidity is advantageous [5] [6]. Today, Fmoc-L-Cyclopropylglycine is cataloged by major chemical suppliers (e.g., ChemImpex, Sigma-Aldrich) and remains integral to peptide engineering workflows [1] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4